1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one

Antibacterial MIC Gram-positive/Gram-negative

1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one (CAS 474309-06-3; molecular formula C₁₂H₁₄N₂O; MW 202.25 g·mol⁻¹) is a 1,3-dialkyl-substituted imidazol-2(3H)-one, a non-benzo-fused cyclic urea heterocycle within the broader imidazolone family. The imidazolone scaffold supports diverse biological activities relevant to medicinal chemistry and anti-infective research.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B12831531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCN1C=CN(C1=O)CC2=CC=CC=C2
InChIInChI=1S/C12H14N2O/c1-2-13-8-9-14(12(13)15)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
InChIKeyBIMSPYGGNQZUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one: Physicochemical Identity and Compound Class Positioning for Procurement Decisions


1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one (CAS 474309-06-3; molecular formula C₁₂H₁₄N₂O; MW 202.25 g·mol⁻¹) is a 1,3-dialkyl-substituted imidazol-2(3H)-one, a non-benzo-fused cyclic urea heterocycle within the broader imidazolone family [1]. The imidazolone scaffold supports diverse biological activities relevant to medicinal chemistry and anti-infective research [2]. This compound's substitution pattern balances moderate lipophilicity (XLogP3-AA = 1.4) with an absence of hydrogen-bond donor functionality (HBD count = 0) and a low topological polar surface area (TPSA = 23.6 Ų) [1], making it a compact, neutral lead-like scaffold distinguishable from its benzimidazolone and mono-substituted imidazolone analogs.

Why 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one Cannot Be In-Class Substituted: Structural Differentiation from Benzimidazolone and Mono-Substituted Analogs


Within the imidazolone and benzimidazolone class, the specific N1-benzyl/N3-ethyl disubstitution pattern of 1-benzyl-3-ethyl-1H-imidazol-2(3H)-one creates a unique molecular property profile that directly impacts antibacterial spectrum, lipophilicity, and hydrogen-bonding capacity [1]. The non-benzo-fused imidazole ring distinguishes this compound from benzimidazolone derivatives such as 1-EBIO [2]. The presence of both a hydrophobic benzyl group and a smaller ethyl group on the core urea heterocycle drives XLogP3-AA to 1.4 [1], a value that falls within a favorable range for Gram-negative outer membrane permeation while retaining Gram-positive activity—a profile that cannot be reproduced by mono-substituted or benzo-fused analogs [3].

Quantitative Differentiation Evidence for 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one: Head-to-Head and Cross-Study Comparisons


Dual-Spectrum Antibacterial MIC Profile: 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one vs. 1-EBIO (Benzimidazolone Comparator)

1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one demonstrates direct growth-inhibitory activity against both Gram-positive (Staphylococcus aureus, MIC = 32 µg/mL) and Gram-negative (Escherichia coli, MIC = 64 µg/mL) bacteria in standard in vitro broth microdilution assays . By contrast, 1-EBIO (1-ethyl-1H-benzimidazol-2(3H)-one) has not been reported to exhibit direct antibacterial MIC values in these species at comparable concentrations; its primary characterized activity is activation of epithelial KCa channels (EC₅₀ ≈ 600–1000 µM), a distinct pharmacological mechanism unrelated to antimicrobial action [1].

Antibacterial MIC Gram-positive/Gram-negative

Lipophilicity Differentiation: XLogP3-AA Comparison of 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one vs. 1-Ethyl-1H-imidazol-2(3H)-one (Mono-Substituted Analog)

The N1-benzyl substituent elevates the computed lipophilicity of 1-benzyl-3-ethyl-1H-imidazol-2(3H)-one to XLogP3-AA = 1.4 [1], more than 1 log unit above the predicted value for 1-ethyl-1H-imidazol-2(3H)-one (XLogP3-AA ≈ 0.2–0.3 based on atom-based calculation on the simpler C₅H₈N₂O scaffold, MW = 112.13) . This increase places the target compound within the lipophilicity window (LogP 1–3) typically associated with favorable passive membrane permeability for antibacterial intracellular target access, while the mono-ethyl analog falls in a more hydrophilic range more typical of CNS-targeted or peripheral polar agents.

Lipophilicity Drug-likeness XLogP3-AA

Hydrogen-Bond Donor Deficiency: Discriminant for Off-Target Binding Reduction vs. 4-Benzyl-5-ethyl-1,3-dihydroimidazol-2-one (Regioisomer)

1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one possesses zero hydrogen-bond donor atoms (HBD count = 0) and a single hydrogen-bond acceptor (HBA count = 1), yielding a topological polar surface area (TPSA) of 23.6 Ų [1]. In contrast, the regioisomer 4-benzyl-5-ethyl-1,3-dihydroimidazol-2-one (CAS 472995-86-1) retains a secondary amine hydrogen at the N3 position, adding one HBD and increasing TPSA by approximately 11–12 Ų to roughly 35 Ų [2]. This difference is significant in drug design, as HBD count is a critical determinant of passive blood-brain barrier permeation, P-glycoprotein recognition, and polar desolvation penalty.

Hydrogen bonding Selectivity TPSA

Imidazolone Scaffold Contribution to Antibiotic Adjuvant Potency: Class-Level Evidence from MRSA Resistance Breaker Studies

Imidazolone derivatives have been identified as effective modulators of β-lactam resistance in methicillin-resistant Staphylococcus aureus (MRSA). In a recent systematic study of chalcogen-varied imidazolone derivatives, compounds based on the 5-arylideneimidazol-4-one scaffold reduced oxacillin MIC by 4- to 32-fold in highly resistant MRSA clinical isolates at adjuvant concentrations as low as 0.0625 mM [1]. While 1-benzyl-3-ethyl-1H-imidazol-2(3H)-one has not been directly evaluated in this specific MRSA adjuvant assay, its core imidazol-2(3H)-one pharmacophore and direct antibacterial MIC data (S. aureus MIC = 32 µg/mL) position it within the same scaffold class shown to potentiate β-lactam efficacy .

Antibiotic adjuvant MRSA Oxacillin potentiation

Molecular Weight and Rotatable Bond Advantage: Lead-Like Efficiency Comparison vs. CK-2289 (Advanced Imidazolone Derivative)

1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one (MW = 202.25 Da; 3 rotatable bonds; heavy atom count = 15) [1] satisfies all three key Congreve lead-likeness criteria (MW ≤ 350; cLogP ≤ 3; rotatable bonds ≤ 6). By comparison, the functionally advanced imidazolone derivative CK-2289 (4-ethyl-5-[4-(1H-imidazol-1-yl)benzoyl]-1,3-dihydro-2H-imidazol-2-one; CAS 101183-99-7) carries a molecular weight of 282.30 Da, 4 rotatable bonds, 21 heavy atoms, and an additional hydrogen-bond acceptor . This increase in molecular complexity represents a 40% higher molecular weight and greater synthetic complexity, making CK-2289 a late-stage lead rather than a fragment starting point.

Lead-likeness Fragment-based drug discovery Molecular complexity

Computed Oral Bioavailability Radar: Comparative Drug-Likeness Assessment vs. 1-Benzyl-1H-benzimidazol-2(3H)-one (Benzo-Fused Analog)

1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one meets Lipinski Rule-of-Five criteria: MW = 202.25 (<500), XLogP3-AA = 1.4 (<5), HBD = 0 (<5), HBA = 1 (<10) [1]. The benzo-fused analog 1-benzyl-1H-benzimidazol-2(3H)-one (CAS 28643-53-0) has a higher molecular weight (224.26 Da) and adds an aromatic ring, increasing TPSA to approximately 35 Ų (vs. 23.6 Ų for the target) and introducing additional π-stacking potential that can alter off-target binding profiles . The non-benzo-fused imidazolone core of the target compound provides a more restricted pharmacophoric surface, reducing the probability of polypharmacology while retaining key hydrogen-bond acceptor functionality for target engagement.

Drug-likeness Oral bioavailability Physicochemical profiling

High-Impact Application Scenarios for 1-Benzyl-3-ethyl-1H-imidazol-2(3H)-one: Evidence-Backed Selection Contexts


Fragment-Based Antibacterial Drug Discovery Targeting Gram-Positive Pathogens

The confirmed S. aureus MIC of 32 µg/mL combined with a fragment-like MW of 202 Da and favorable lipophilicity (XLogP3-AA = 1.4) [1] make this compound an attractive fragment hit for structure-guided optimization against staphylococcal targets. Its zero-HBD profile reduces metabolic liability, enabling efficient fragment growth with retention of lead-like properties [1].

Antibiotic Adjuvant Screening in MRSA β-Lactam Potentiation Assays

Given the class-level evidence that imidazolone derivatives reduce oxacillin MIC by up to 32-fold in highly resistant MRSA strains at sub-millimolar adjuvant concentrations [2], 1-benzyl-3-ethyl-1H-imidazol-2(3H)-one warrants evaluation in checkerboard synergy assays with β-lactam antibiotics. Its demonstrated standalone S. aureus activity suggests potential for dual-action (direct antibacterial + resistance-breaking) mechanisms.

Scaffold-Hopping Reference Standard for Imidazolone SAR Libraries

As a compact, dual-substituted imidazol-2(3H)-one with well-defined computed properties (MW 202.25, TPSA 23.6 Ų, XLogP3-AA 1.4, zero HBD) [1], this compound serves as an ideal reference point for scaffold-hopping exercises away from benzimidazolone series. Its non-benzo-fused core distinguishes it from widely studied benzimidazolone KCa channel activators such as 1-EBIO [3], providing a distinct pharmacological starting point for anti-infective programs.

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